N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by various substitution reactions to introduce the phenyl, ethyl, and fluorophenyl groups. The final step would likely be the formation of the acetamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups present .Scientific Research Applications
Photodynamic Therapy (PDT) for Cancer Cells
Thieno[3,4-d]pyrimidin-4(3H)-thione: , a derivative of the compound , has been investigated as an effective, oxygenation-independent, heavy-atom-free photosensitizer for cancer cells . Here’s why it stands out:
Antimicrobial Activity
Consider exploring the antimicrobial potential of this compound. Novel porphyrins, such as 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin , have shown photodynamic antimicrobial activity against clinically important bacteria . Investigate its effectiveness against various pathogens.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-2-14-3-7-16(8-4-14)25-19(28)12-26-13-23-20-18(21(26)29)11-24-27(20)17-9-5-15(22)6-10-17/h3-11,13H,2,12H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBQQOPFFVCTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
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